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Compound of Interest

Compound Name: 2,4-Dimethyl-2-pentanol

Cat. No.: B165554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of 2,4-
Dimethyl-2-pentanol and its structural isomers. Understanding the unique spectral fingerprint

of each isomer is crucial for their unambiguous identification in complex mixtures, a common

challenge in chemical research and pharmaceutical development. The data presented herein,

including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), offers a valuable

resource for researchers working with these compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,4-Dimethyl-2-pentanol and a

selection of its isomers. These tables are designed for easy comparison of the spectral features

that differentiate each molecule.

Table 1: ¹H NMR Spectral Data of 2,4-Dimethyl-2-pentanol and Its Isomers
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

2,4-Dimethyl-2-pentanol

1.21 (s, 6H, 2xCH₃ at C2), 1.34 (d, 6H, 2xCH₃ at

C4), 1.58 (d, 2H, CH₂), 1.85 (m, 1H, CH at C4),

2.08 (s, 1H, OH)

1-Heptanol

0.89 (t, 3H, CH₃), 1.29 (m, 8H, 4xCH₂), 1.54 (p,

2H, CH₂), 3.63 (t, 2H, CH₂-OH), 1.35 (br s, 1H,

OH)

2-Heptanol

0.89 (t, 3H, CH₃), 1.18 (d, 3H, CH₃), 1.28 (m,

6H, 3xCH₂), 1.41 (m, 2H, CH₂), 3.79 (m, 1H,

CH-OH), 1.63 (br s, 1H, OH)

3-Heptanol
0.91 (t, 6H, 2xCH₃), 1.39 (m, 8H, 4xCH₂), 3.55

(m, 1H, CH-OH), 1.60 (br s, 1H, OH)

2-Methyl-2-hexanol
0.90 (t, 3H, CH₃), 1.15 (s, 6H, 2xCH₃), 1.28 (m,

4H, 2xCH₂), 1.45 (m, 2H, CH₂), 1.35 (s, 1H, OH)

3-Methyl-3-hexanol
0.88 (t, 3H, CH₃), 0.92 (t, 3H, CH₃), 1.08 (s, 3H,

CH₃), 1.42 (m, 4H, 2xCH₂), 1.42 (s, 1H, OH)

Table 2: ¹³C NMR Spectral Data of 2,4-Dimethyl-2-pentanol and Its Isomers

Compound Chemical Shift (δ) ppm

2,4-Dimethyl-2-pentanol 24.5 (2C), 25.0, 29.4 (2C), 52.8, 71.1

1-Heptanol 14.1, 22.6, 25.9, 29.2, 31.9, 32.8, 62.6

2-Heptanol 14.0, 22.6, 23.4, 25.6, 31.9, 39.4, 68.0

3-Heptanol 9.8, 14.1, 22.9, 27.8, 30.1, 38.8, 73.8

2-Methyl-2-hexanol 14.2, 23.3, 26.1, 29.2, 44.1, 70.9

3-Methyl-3-hexanol 8.2, 14.4, 17.5, 26.6, 36.4, 44.9, 74.3

Table 3: Key IR Absorption Frequencies of 2,4-Dimethyl-2-pentanol and Its Isomers
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Compound O-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹) C-H Stretch (cm⁻¹)

2,4-Dimethyl-2-

pentanol
~3380 (broad) ~1140 ~2960

1-Heptanol ~3330 (broad) ~1058 ~2930, 2860

2-Heptanol ~3340 (broad) ~1115 ~2930, 2860

3-Heptanol ~3350 (broad) ~1110 ~2960, 2870

2-Methyl-2-hexanol ~3380 (broad) ~1145 ~2960

3-Methyl-3-hexanol ~3400 (broad) ~1150 ~2970

Table 4: Mass Spectrometry Data (m/z of Key Fragments) of 2,4-Dimethyl-2-pentanol and Its

Isomers

Compound Molecular Ion (M⁺) Base Peak
Other Key
Fragments

2,4-Dimethyl-2-

pentanol
116 59 43, 57, 73, 98

1-Heptanol 116 43 31, 41, 55, 70, 98

2-Heptanol 116 45 43, 59, 72, 101

3-Heptanol 116 59 41, 43, 73, 87

2-Methyl-2-hexanol 116 59 43, 73, 101

3-Methyl-3-hexanol 116 73 43, 55, 87

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide. Specific parameters may vary between instruments and laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Samples were prepared by dissolving approximately 5-10 mg of the

analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a

frequency of 300 MHz or 400 MHz. Data was acquired with a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate

signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer

at a corresponding frequency (e.g., 75 MHz or 100 MHz). Spectra were obtained using

proton decoupling with a spectral width of 200-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small drop of the neat liquid sample was placed directly on the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: FTIR spectra were recorded over the range of 4000-600 cm⁻¹. A

background spectrum of the clean ATR crystal was acquired prior to the sample spectrum.

Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: Samples were introduced into the mass spectrometer via a gas

chromatograph (GC-MS) equipped with a capillary column suitable for separating volatile

organic compounds.

Ionization: Electron Ionization (EI) was used with a standard electron energy of 70 eV.

Mass Analysis: The mass-to-charge ratios (m/z) of the resulting fragments were analyzed

using a quadrupole mass analyzer.

Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of 2,4-Dimethyl-
2-pentanol isomers using the spectroscopic techniques discussed.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Isomer Characterization.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2,4-Dimethyl-
2-pentanol and its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165554#characterization-of-2-4-dimethyl-2-pentanol-
isomers-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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